3,3-Dimethyloxetane-2-carboxylic acid chemical structure and properties
3,3-Dimethyloxetane-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 3,3-Dimethyloxetane-2-carboxylic Acid: A Versatile Building Block for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 3,3-Dimethyloxetane-2-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. The oxetane moiety, particularly the 3,3-disubstituted variant, is recognized as a valuable bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyls.[1][2][3] The incorporation of this strained, polar four-membered ring can significantly improve the physicochemical properties of drug candidates, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[4][5] This document details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and its strategic applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to overcome common challenges in lead optimization.
Molecular Identity and Structure
Chemical Structure and Rationale
3,3-Dimethyloxetane-2-carboxylic acid features a four-membered oxetane ring, which imparts significant ring strain (approximately 25-26 kcal/mol), making it a reactive yet stable synthon under specific conditions.[5] The key structural features are:
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Oxetane Ring: A polar, heterocyclic motif that can act as a hydrogen bond acceptor.[4]
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Gem-Dimethyl Group: Located at the C3 position, this feature provides steric bulk and, critically, avoids the introduction of a new stereocenter, simplifying synthetic and analytical challenges.[4]
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Carboxylic Acid: Positioned at the C2 position, this functional group serves as a versatile handle for further chemical modification, such as amide bond formation, esterification, or reduction.
The combination of these features makes it an attractive fragment for introducing three-dimensional character into otherwise planar molecules, a key strategy in modern drug design to improve selectivity and escape flatland.
Caption: Chemical structure of 3,3-Dimethyloxetane-2-carboxylic acid.
Key Chemical Identifiers
The following table summarizes the key identifiers for 3,3-Dimethyloxetane-2-carboxylic acid.
| Identifier | Value | Source |
| CAS Number | 20967-49-1 | [6] |
| Molecular Formula | C₆H₁₀O₃ | [7] |
| Molecular Weight | 130.14 g/mol | [6] |
| Canonical SMILES | CC1(COC1C(=O)O)C | [7] |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | [7] |
| InChIKey | NRYCURAFKYIHOV-UHFFFAOYSA-N | [7] |
Physicochemical and Spectroscopic Properties
Calculated Physicochemical Properties
While experimental data for this specific compound is scarce in publicly available literature, computational models provide valuable estimates for its properties.[7]
| Property | Predicted Value | Source |
| Monoisotopic Mass | 130.06299 Da | [7] |
| XlogP | 0.7 | [7] |
| [M+H]⁺ (m/z) | 131.07027 | [7] |
| [M-H]⁻ (m/z) | 129.05571 | [7] |
Note: The positive XlogP suggests a degree of lipophilicity, but the value is low enough to be favorable for drug-like molecules. The presence of the polar oxetane and carboxylic acid groups contributes to this balance.
Spectroscopic Profile
Specific spectral data is not widely published. However, based on the functional groups present, the following characteristic signals can be predicted:
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¹H NMR: Protons on the oxetane ring are expected to resonate in the δ ~4.0–5.0 ppm range. The two methyl groups would appear as singlets, likely in the δ ~1.0–1.5 ppm range. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
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¹³C NMR: The carbons of the oxetane ring would appear in the δ ~60–80 ppm region. The quaternary carbon (C3) would be further downfield. The carboxylic carbon is expected around δ ~170–180 ppm.
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IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid around 2500–3300 cm⁻¹, a sharp C=O stretch around 1700–1750 cm⁻¹, and C-O stretches for the ether functionality around 1000–1200 cm⁻¹.
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
Caption: Proposed synthetic workflow for 3,3-Dimethyloxetane-2-carboxylic acid.
Proposed Experimental Protocol
Objective: To synthesize 3,3-Dimethyloxetane-2-carboxylic acid from a suitable precursor. This protocol outlines the final oxidation step.
Step 1: Oxidation of (3,3-dimethyloxetan-2-yl)methanol
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System Setup: To a stirred solution of (3,3-dimethyloxetan-2-yl)methanol (1.0 eq) in a 1:1 mixture of acetonitrile and water at room temperature, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).
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Addition of Oxidant: Add (Diacetoxyiodo)benzene (BAIB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final 3,3-Dimethyloxetane-2-carboxylic acid.
Causality: The TEMPO/BAIB oxidation system is chosen as it is a mild and efficient method for oxidizing primary alcohols to carboxylic acids, operating under conditions that are unlikely to cause the opening of the relatively stable oxetane ring.[8]
Applications in Medicinal Chemistry and Drug Development
The Oxetane Moiety as a Superior Bioisostere
The oxetane ring has emerged as a powerful tool in medicinal chemistry.[2][9] It serves as an effective bioisosteric replacement for several common functional groups:
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gem-Dimethyl Group: Replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane can improve aqueous solubility and introduce a polar interaction point without significantly altering the steric profile.[4]
-
Carbonyl Group: The oxetane's ether oxygen can act as a hydrogen bond acceptor, mimicking the function of a ketone or amide carbonyl, but with improved metabolic stability and reduced potential for off-target reactivity.[4]
Impact on Physicochemical Properties
The introduction of 3,3-Dimethyloxetane-2-carboxylic acid or its derivatives into a lead compound can confer several advantages:
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Improved Solubility: The inherent polarity of the ether linkage enhances aqueous solubility, a critical factor for oral bioavailability.[4]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Reduced Lipophilicity (logP): In an era where "logP creep" is a major concern, swapping lipophilic groups for an oxetane can help maintain the overall logP within a desirable range for drug candidates.
Safety and Handling
Hazard Identification
3,3-Dimethyloxetane-2-carboxylic acid is classified with the following hazards.[10]
| GHS Classification | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Serious Eye Damage | H318: Causes serious eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Recommended Handling Procedures
Given its hazard profile, standard laboratory precautions should be strictly followed.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. A face shield is recommended when handling larger quantities.[11]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
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Conclusion
3,3-Dimethyloxetane-2-carboxylic acid represents a valuable and strategic building block for contemporary drug discovery. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically versatile carboxylic acid handle allows for the systematic improvement of drug-like properties. By serving as a bioisostere for less favorable functional groups, it enables chemists to fine-tune solubility, lipophilicity, and metabolic stability, thereby accelerating the journey from hit to lead and beyond. The synthetic accessibility and predictable influence on molecular properties position this compound as a key component in the toolkit of medicinal chemists.
References
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PubChemLite. 3,3-dimethyloxetane-2-carboxylic acid (C6H10O3). Available from: [Link].
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Dubois, M. A. J., Croft, R., Ding, Y., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link].
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Chemical Label. 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID. Available from: [Link].
-
ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link].
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PubChem. 3,3-Dimethyloxirane-2-carboxylic acid | C5H8O3 | CID 420556. Available from: [Link].
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Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link].
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ResearchGate. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Available from: [Link].
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KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Available from: [Link].
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ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link].
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